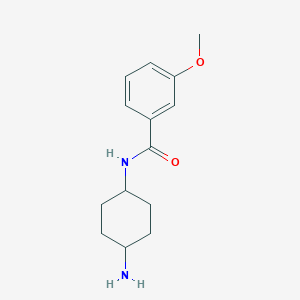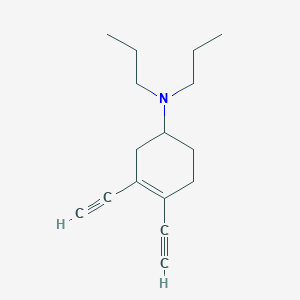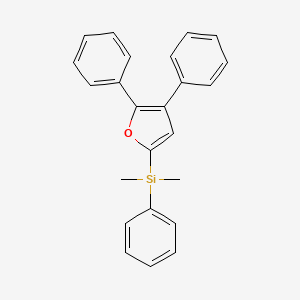
1H-benzimidazole;3-(carboxymethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-benzimidazole;3-(carboxymethoxy)benzoic acid is a compound that combines the structural features of benzimidazole and carboxymethoxybenzoic acid. Benzimidazole is a bicyclic heterocyclic aromatic compound, where a benzene ring is fused to an imidazole ring. This compound is known for its wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-benzimidazole derivatives typically involves the condensation of 1,2-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of 1,2-phenylenediamine with carboxymethoxybenzoic acid under acidic conditions, often using a dehydrating agent such as polyphosphoric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as zinc oxide nanoparticles have been used to enhance the reaction rate and selectivity, making the process more eco-friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
1H-benzimidazole;3-(carboxymethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while reduction can produce benzimidazole-2-methanol derivatives.
Applications De Recherche Scientifique
1H-benzimidazole;3-(carboxymethoxy)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of 1H-benzimidazole;3-(carboxymethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to bind to the minor groove of DNA, interfering with DNA replication and transcription. This interaction can lead to the inhibition of cell proliferation, making these compounds effective as anticancer agents. Additionally, the compound may inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial and antiviral activities .
Comparaison Avec Des Composés Similaires
1H-benzimidazole;3-(carboxymethoxy)benzoic acid can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Substituted benzimidazoles: These derivatives often exhibit enhanced biological activity due to the presence of additional functional groups.
Imidazole derivatives: Compounds containing the imidazole ring, which also show a wide range of biological activities.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological properties and applications compared to other benzimidazole and imidazole derivatives.
Propriétés
Numéro CAS |
833445-80-0 |
|---|---|
Formule moléculaire |
C25H22N2O10 |
Poids moléculaire |
510.4 g/mol |
Nom IUPAC |
1H-benzimidazole;3-(carboxymethoxy)benzoic acid |
InChI |
InChI=1S/2C9H8O5.C7H6N2/c2*10-8(11)5-14-7-3-1-2-6(4-7)9(12)13;1-2-4-7-6(3-1)8-5-9-7/h2*1-4H,5H2,(H,10,11)(H,12,13);1-5H,(H,8,9) |
Clé InChI |
ATMFSWQDNNOOJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC=N2.C1=CC(=CC(=C1)OCC(=O)O)C(=O)O.C1=CC(=CC(=C1)OCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)








![2-[(12-Methyltridecyl)oxy]oxane](/img/structure/B14208043.png)




